molecular formula C12H16Cl2N2O B5150532 2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide

2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B5150532
M. Wt: 275.17 g/mol
InChI Key: ZGSPGTRUWYILLX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[3-(dimethylamino)propyl]benzamide is a chemical compound characterized by its dichloro-substituted benzamide structure and a dimethylamino-propyl side chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, 2,4-dichlorobenzoic acid, is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

  • Amide Bond Formation: The acid chloride is then reacted with 3-(dimethylamino)propylamine under controlled conditions to form the desired benzamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

  • Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols, amines, or other reduced derivatives.

  • Substitution Products: Chloro-substituted benzamides or other substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-[3-(dimethylamino)propyl]benzamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2,4-Dichloro-N-[3-(dimethylamino)propyl]benzamide is compared with other similar compounds to highlight its uniqueness:

  • 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide: Similar structure but different side chain.

  • 2,4-Dichloro-N-methylaniline: Similar dichloro-substituted benzene ring but different amine group.

Properties

IUPAC Name

2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-16(2)7-3-6-15-12(17)10-5-4-9(13)8-11(10)14/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSPGTRUWYILLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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